2-Bromo-3-methoxybenzyl bromide
Overview
Description
2-Bromo-3-methoxybenzyl bromide is a chemical compound with the CAS Number: 128828-86-4 . It has a molecular weight of 279.96 . The IUPAC name for this compound is 2-bromo-1-(bromomethyl)-3-methoxybenzene .
Synthesis Analysis
The synthesis of this compound involves several steps. The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . When brominated alkoxythiophene is employed as a monomer, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H8Br2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 .Chemical Reactions Analysis
The autopolymerization reaction of 2-bromo-3-methoxythiophene involves multiple steps . The reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 60-61 degrees Celsius .Scientific Research Applications
Synthesis of Oligoribonucleotides
Takaku and Kamaike (1982) demonstrated the utility of 4-methoxybenzyl group, related to 2-bromo-3-methoxybenzyl bromide, in oligoribonucleotide synthesis. This group was introduced to the 2′-hydroxyl group of adenosine, facilitating oligoribonucleotide synthesis via the phosphotriester approach. The 4-methoxybenzyl group could be rapidly removed from the oligoribonucleotides, showcasing its potential in nucleic acid chemistry (Takaku & Kamaike, 1982).
Photodynamic Therapy for Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of new zinc phthalocyanine compounds substituted with derivatives containing elements of this compound. These compounds exhibited high singlet oxygen quantum yields and potential as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones
Majumdar and Mukhopadhyay (2003) reported on the use of 2-bromo-5-methoxybenzyl bromide in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones. Their approach involved treating different 4-hydroxyquinolin-2(1H)-ones with 2-bromo-5-methoxybenzyl bromide, demonstrating its application in synthesizing complex heterocyclic compounds (Majumdar & Mukhopadhyay, 2003).
Synthesis of Ellipticine
Miki, Hachiken, and Yanase (2001) utilized 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride reacted with (3-bromo-4-pyridyl)triisopropoxytitanium to synthesize ellipticine. This process highlights the use of this compound derivatives in the synthesis of important pharmacological compounds (Miki, Hachiken, & Yanase, 2001).
Safety and Hazards
The compound is classified as dangerous according to the GHS05 pictogram . It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary statements include P271, P260, and P280, which advise using only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
2-Bromo-3-methoxybenzyl bromide is primarily used as a reagent in organic synthesis . Its primary targets are other organic compounds, particularly those that can undergo nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this reaction, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophilic carbon of the this compound, resulting in the replacement of the bromide group .
Biochemical Pathways
This compound is often used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the process of nucleophilic substitution . The specific products depend on the nucleophile used in the reaction.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is typically carried out in an organic solvent at elevated temperatures . The yield and selectivity of the reaction can be influenced by the choice of catalyst, the base, and the solvent, as well as the reaction temperature and time .
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTDXRBBORUXGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561697 | |
Record name | 2-Bromo-1-(bromomethyl)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113172-87-5, 128828-86-4 | |
Record name | 2-Bromo-1-(bromomethyl)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-methoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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